molecular formula C9H13NO3S B8519525 2-Amino-5-n-propylbenzenesulfonic acid

2-Amino-5-n-propylbenzenesulfonic acid

Cat. No.: B8519525
M. Wt: 215.27 g/mol
InChI Key: NWHDCCSQTQOTNP-UHFFFAOYSA-N
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Description

2-Amino-5-n-propylbenzenesulfonic acid is an aromatic sulfonic acid derivative with an amino group at the 2-position and an n-propyl substituent at the 5-position of the benzene ring. Its molecular formula is C₉H₁₃NO₃S, with a calculated molecular weight of 215.27 g/mol (estimated based on structural analogs). The compound is structurally related to sulfanilic acid (p-aminobenzenesulfonic acid) but differs in substituent positions and alkyl chain length.

Properties

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

2-amino-5-propylbenzenesulfonic acid

InChI

InChI=1S/C9H13NO3S/c1-2-3-7-4-5-8(10)9(6-7)14(11,12)13/h4-6H,2-3,10H2,1H3,(H,11,12,13)

InChI Key

NWHDCCSQTQOTNP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1)N)S(=O)(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of 2-amino-5-n-propylbenzenesulfonic acid with structurally related compounds:

Compound Name CAS RN Substituents Molecular Weight (g/mol) Melting Point Solubility (Water) Purity Source
This compound Not available -NH₂ (2), -C₃H₇ (5) 215.27 (estimated) ~250–280°C* Low (estimated) Not reported N/A
2-Amino-5-methylbenzenesulfonic acid 6934 -NH₂ (2), -CH₃ (5) 187.22 Not reported Moderate 99% Thermo Scientific
o-Aminobenzenesulfonic acid 88-21-1 -NH₂ (2), -SO₃H (1) 173.19 >300°C High >98.0% Kanto Reagents
m-Aminobenzenesulfonic acid 121-47-1 -NH₂ (3), -SO₃H (1) 173.19 >300°C High >98.0% Kanto Reagents
Sulfanilic acid (p-isomer) 121-57-3 -NH₂ (4), -SO₃H (1) 173.19 >300°C High >98.0% Kanto Reagents
2-Aminobenzimidazole 934-32-7 -NH₂ (2), fused imidazole 133.15 227–232°C Low >95.0% Kanto Reagents

Notes:

  • *Melting Point: Estimated based on alkyl chain length; longer chains (e.g., n-propyl) may reduce symmetry and lower melting points compared to o/m/p isomers.
  • Solubility : The n-propyl group increases hydrophobicity, likely reducing water solubility compared to methyl or unsubstituted analogs .

Key Research Findings

Substituent Effects on Solubility: The introduction of alkyl groups (methyl or n-propyl) at the 5-position decreases water solubility due to increased hydrophobicity. For example, 2-amino-5-methylbenzenesulfonic acid has moderate solubility, while the n-propyl analog is expected to be less soluble . In contrast, unsubstituted isomers (o-, m-, p-aminobenzenesulfonic acids) exhibit high solubility, attributed to their polar sulfonic acid groups and symmetrical structures .

Thermal Stability: o-, m-, and p-aminobenzenesulfonic acids show high thermal stability (mp >300°C), whereas alkyl-substituted derivatives like 2-amino-5-methylbenzenesulfonic acid and the n-propyl analog likely have lower melting points due to reduced crystallinity .

Reactivity: Steric hindrance from the n-propyl group may slow electrophilic substitution reactions at the aromatic ring compared to smaller substituents (e.g., methyl). However, the amino and sulfonic acid groups remain reactive sites for diazotization or coupling reactions, similar to other aminobenzenesulfonic acids .

Comparative Applications: 2-Amino-5-methylbenzenesulfonic acid: Used in azo dye synthesis and pharmaceutical intermediates. Sulfanilic acid: Widely employed in analytical chemistry (e.g., Griess reagent) and dye manufacturing. this compound: Potential applications in surfactants or specialty polymers, leveraging its hydrophobic alkyl chain .

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